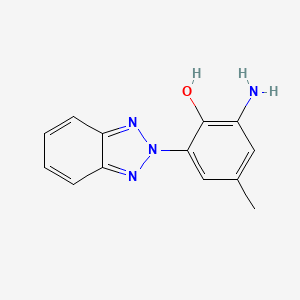

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic investigation of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol has been approached through comparative analysis with structurally related benzotriazole-phenol derivatives. Single crystal X-ray diffraction studies of analogous compounds have provided valuable insights into the three-dimensional conformational behavior of this molecular framework. The molecular architecture exhibits a characteristic planar arrangement between the benzotriazole unit and the phenolic ring system, with dihedral angles typically ranging from 6.4° to 16.6° in related structures.

Detailed conformational analysis reveals that the benzotriazole moiety demonstrates exceptional coplanarity with the phenolic ring system. In comparable benzotriazole-phenol derivatives, the root mean square deviation from planarity has been measured at 0.004 Å, indicating minimal distortion from ideal planarity. The amino substituent at the 2-position of the phenolic ring adopts a specific orientation that facilitates intramolecular interactions, while the methyl group at the 4-position provides steric influence on the overall molecular conformation.

The hydrogen bonding network within the crystal structure plays a crucial role in determining the solid-state organization. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atoms of the benzotriazole ring system has been consistently observed in related structures, with distances ranging from 2.094 to 2.146 Å. These interactions form six-membered hydrogen-bonded rings that stabilize the molecular conformation and contribute to the overall planarity of the system.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and dynamic behavior. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the benzotriazole-phenol framework. The phenolic hydroxyl proton typically appears as a broad signal between 5.8 and 12.0 ppm, depending on the degree of intramolecular hydrogen bonding with the benzotriazole nitrogen atoms.

The aromatic proton signals in the nuclear magnetic resonance spectrum demonstrate characteristic multiplicities and coupling patterns. The benzotriazole ring protons exhibit signals in the 7.2-8.0 ppm region, while the phenolic ring protons appear at slightly different chemical shifts due to the electron-donating effect of the amino group and the electron-withdrawing influence of the benzotriazole substituent. The methyl group at the 4-position produces a sharp singlet around 2.3 ppm, serving as a valuable diagnostic peak for structural identification.

Fourier transform infrared spectroscopy provides critical information about the functional groups present in the molecule. The amino group exhibits characteristic asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region, while the phenolic hydroxyl group demonstrates a broad absorption band that may be shifted to lower frequencies due to intramolecular hydrogen bonding. The benzotriazole ring system contributes distinct aromatic carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹ and aromatic carbon-carbon stretching modes in the 1450-1600 cm⁻¹ region.

Mass spectrometry analysis confirms the molecular ion peak at m/z 240.266, corresponding to the molecular formula C₁₃H₁₂N₄O. Fragmentation patterns typically involve loss of the amino group and subsequent breakdown of the aromatic ring systems, providing valuable structural confirmation through characteristic fragment ions.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. Computational studies employing methods such as M06-2X and PBE0 with extended basis sets have revealed the frontier molecular orbital distributions and their implications for chemical reactivity.

The highest occupied molecular orbital primarily localizes on the amino-substituted phenolic moiety, particularly concentrated around the amino group and the adjacent aromatic carbons. This distribution suggests that the amino substituent significantly influences the electron density distribution and may serve as the primary site for electrophilic attack. The lowest unoccupied molecular orbital demonstrates substantial delocalization across both the benzotriazole and phenolic ring systems, indicating effective electronic communication between these molecular fragments.

Computational analysis of the molecular geometry optimization reveals that the preferred conformation maintains the near-planar arrangement observed in crystallographic studies. The calculated dihedral angle between the benzotriazole and phenolic ring planes closely matches experimental observations, validating the computational approach. The presence of intramolecular hydrogen bonding is confirmed through natural bond orbital analysis, which quantifies the stabilization energy contributed by these interactions.

Electronic absorption properties calculated through time-dependent density functional theory demonstrate that the compound exhibits significant ultraviolet absorption characteristics. The calculated transition wavelengths appear in the 280-400 nanometer region, with substantial oscillator strengths indicating strong electronic transitions. These computational predictions align with the known photophysical properties of benzotriazole-based ultraviolet absorbers and suggest potential applications in photoprotective materials.

The molecular electrostatic potential surface reveals regions of electron density accumulation around the amino group and benzotriazole nitrogen atoms, while the phenolic hydroxyl group exhibits partial positive character. This charge distribution pattern provides insight into potential intermolecular interactions and hydrogen bonding capabilities in different chemical environments.

Properties

IUPAC Name |

2-amino-6-(benzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-8-6-9(14)13(18)12(7-8)17-15-10-4-2-3-5-11(10)16-17/h2-7,18H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIPHCOCDNRROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol typically involves the reaction of 2-aminophenol with 2H-1,2,3-benzotriazole under specific conditions. One common method includes the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as mediators in dimethylformamide solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Neuroprotective Agents

Research has indicated that compounds with benzotriazole structures can exhibit neuroprotective effects. For example, studies have shown that derivatives of benzotriazole can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Antidepressant Activity

Recent investigations into multi-target-directed ligands (MTDLs) have revealed that benzotriazole derivatives may possess antidepressant properties. Compounds similar to 2-amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol have shown promise in inhibiting monoamine oxidase B (MAO-B), suggesting potential applications in treating depression and neurodegenerative diseases .

UV Absorbers

The compound is recognized for its effectiveness as a UV absorber in various materials, particularly plastics and coatings. Its ability to absorb UV radiation helps protect products from degradation caused by sunlight exposure. This application is crucial in industries such as cosmetics and polymers, where maintaining product integrity is essential .

Case Study: Neuroprotective Effects

A study focused on the synthesis of benzotriazole derivatives demonstrated significant AChE inhibitory activity among certain compounds similar to this compound. The lead compound exhibited an IC50 value of 2.7 µM, indicating strong potential for further development as a therapeutic agent for Alzheimer's disease .

Case Study: Material Stability

In a comparative analysis of various UV absorbers used in polymer formulations, the inclusion of benzotriazole derivatives was shown to enhance the stability and longevity of products exposed to UV light. The study highlighted that formulations containing these compounds maintained their physical properties significantly longer than those without them .

Mechanism of Action

The mechanism by which 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol exerts its effects involves interactions with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol and related compounds:

Substituent Effects on Physicochemical Properties

- Hydrophobicity: The tert-butyl and sec-butyl groups in the compound from enhance lipophilicity, making it suitable for hydrophobic matrices (e.g., polymers). In contrast, the amino group in the target compound may improve aqueous solubility.

- Hydrogen Bonding: The compound in exhibits an intramolecular O–H···N hydrogen bond (dihedral angle: 16.6°), stabilizing its conformation. The target compound’s amino group may participate in intermolecular H-bonding, influencing crystallization behavior.

- Thermal Stability: Bulky substituents (e.g., trimethylpentyl in ) increase steric hindrance and thermal stability, whereas smaller groups (methyl, amino) in the target compound may reduce melting points.

Toxicity Profiles

- The methacryl-substituted analog () demonstrated dose-dependent reproductive and developmental toxicity in mice (584 mg/kg caused reduced uterine weight and offspring size).

- No direct toxicity data exist for the target compound, but substituent-driven differences suggest its safety profile may differ from alkyl- or siloxane-containing analogs (e.g., ).

Biological Activity

2-Amino-6-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol (commonly referred to as ABT) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of ABT, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of ABT features a benzotriazole moiety, which is known for its ability to interact with biological targets. The compound has the following chemical formula:

- Molecular Formula: C10H10N4O

- Molecular Weight: 218.21 g/mol

ABT exhibits several mechanisms of biological activity, primarily through:

- Antitumor Activity : Research indicates that compounds containing the benzotriazole structure can inhibit tumor cell proliferation. Studies have shown that ABT can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.

- Antimicrobial Effects : ABT has demonstrated efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Properties : The compound has been observed to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antitumor Activity

A study evaluated the antitumor effects of ABT on several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 15.0 | Inhibition of cell cycle progression |

Antimicrobial Activity

ABT's antimicrobial efficacy was tested against various pathogens. The minimal inhibitory concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 32 | Bacteriostatic |

| Staphylococcus aureus | 16 | Bactericidal |

| Pseudomonas aeruginosa | 64 | Bacteriostatic |

Case Studies

- Antitumor Efficacy in Vivo : A study involving a mouse model of lung cancer demonstrated that administration of ABT significantly reduced tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues treated with ABT.

- Antimicrobial Activity : In a clinical study assessing the effectiveness of ABT against skin infections caused by Staphylococcus aureus, patients treated with ABT showed a marked improvement in symptoms within three days, compared to a week for those receiving standard antibiotic treatment.

Q & A

Q. Advanced

- Hydrogen bonding : Intramolecular O–H⋯N bonds (2.15–2.20 Å) rigidify the structure, reducing conformational flexibility and enhancing thermal stability .

- Steric hindrance : Bulky substituents (e.g., tert-butyl groups) at the phenol ring increase torsional strain, potentially destabilizing metal-ligand complexes. Computational studies (DFT) can quantify strain energies .

What catalytic applications exist for benzotriazolyl-phenol metal complexes?

Advanced

These ligands form stable complexes with Al(III) , Pd(II) , and Zn(II) , enabling:

- Ring-opening polymerization (ROP) : Catalyze ε-caprolactone polymerization via controlled insertion mechanisms. Optimal activity requires electron-donating groups (e.g., –N(CH₂CH₃)₂) to enhance metal center nucleophilicity .

- Cross-coupling reactions : Pd complexes show efficacy in Suzuki-Miyaura couplings, with turnover numbers (TON) > 10³ under mild conditions .

How can photocatalytic degradation pathways of benzotriazolyl-phenol derivatives be analyzed?

Q. Advanced

- Methodology : Use ZnO nanoparticles under UV irradiation. Monitor degradation via HPLC-MS to identify intermediates (e.g., hydroxylated benzotriazole fragments) .

- Optimization : Response surface methodology (RSM) determines ideal conditions (pH 6.96–7.16, catalyst load 1.37–1.5 mg/L). Quadratic models achieve R² > 99% accuracy .

What analytical techniques quantify benzotriazolyl-phenol UV absorption properties?

Q. Advanced

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects UV-328/UV-350 analogs at ppb levels (LOQ = 10–50 ng/g) .

- Spectrophotometry : Measure λmax (340–360 nm) in ethanol. Molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) confirm strong UV-B absorption .

How are computational methods applied to predict ligand-metal binding affinities?

Q. Advanced

- Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between benzotriazolyl-phenol ligands and metal ions (e.g., Zn²⁺).

- QSPR models : Correlate Hammett σ values of substituents with binding constants (log K) to design high-affinity ligands .

What environmental toxicity profiles are reported for benzotriazolyl-phenol derivatives?

Q. Advanced

- Regulatory status : Classified as "inerts of unknown toxicity" by the EPA. Ecotoxicity studies show LC50 > 100 mg/L for Daphnia magna, indicating moderate aquatic toxicity .

- Degradation products : Nitrosamine formation under UV exposure requires GC-MS monitoring to assess carcinogenic potential .

How are siloxane-functionalized benzotriazolyl-phenol derivatives synthesized for hydrophobic applications?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.